molecular formula C9H9N5O B2422947 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide CAS No. 2108831-07-6

1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2422947
CAS No.: 2108831-07-6
M. Wt: 203.205
InChI Key: WKGDGIVELBDODB-UHFFFAOYSA-N
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Description

1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound that features a tetrazole ring substituted with a benzyl group and a carboxamide group. Tetrazoles are known for their unique chemical properties and are often used as bioisosteres for carboxylic acids in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide can be synthesized through a [3+2] cycloaddition reaction between nitriles and sodium azide in the presence of a catalyst . This method is efficient and applicable to a range of nitriles, including aliphatic, aromatic, and heterocyclic nitriles .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce a variety of benzyl-substituted tetrazoles .

Mechanism of Action

The mechanism of action of 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with molecular targets through its tetrazole ring and benzyl group. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of specific enzymes, such as cytochrome P450 . The benzyl group can enhance the compound’s lipophilicity, improving its membrane permeability and bioavailability .

Comparison with Similar Compounds

1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:

  • 1-Phenyl-1H-tetrazole-5-thiol
  • 5-Methyl-1H-tetrazole
  • 1H-Tetrazole-5-acetic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a benzyl group and a carboxamide group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

1-benzyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8(15)9-11-12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGDGIVELBDODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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